N-(pyridin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-yl)piperidine-4-carboxamide: is an organic compound with the molecular formula C11H15N3O It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine carboxylic acids or their derivatives. One common method involves the use of piperidine-4-carboxylic acid, which is reacted with 2-aminopyridine under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce piperidine derivatives with altered functional groups .
Scientific Research Applications
Chemistry
In chemistry, N-(pyridin-2-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-tubercular agents and other therapeutic compounds .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved stability and reactivity .
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxamide and N-methylpiperidine, which share structural similarities with N-(pyridin-2-yl)piperidine-4-carboxamide.
Pyridine derivatives: Compounds such as 2-aminopyridine and pyridine-4-carboxamide are structurally related and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combined piperidine and pyridine moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-pyridin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVTRDVQOZWCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552895 |
Source
|
Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-31-2 |
Source
|
Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.